molecular formula C10H9ClINO2S2 B14716999 Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester CAS No. 20975-45-5

Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester

Cat. No.: B14716999
CAS No.: 20975-45-5
M. Wt: 401.7 g/mol
InChI Key: PWJDWIZMRNBYSK-UHFFFAOYSA-N
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Description

Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester is a complex organic compound with the molecular formula C10H9ClINO2S2 and a molecular weight of 401.67 . This compound is characterized by the presence of sulfur, chlorine, iodine, and ethyl ester groups, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester typically involves the acylation of thiols (thiolation). This process can be facilitated by various reagents and conditions. For instance, a thiazolium precatalyst can be used to facilitate the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in good yields . Another method involves the use of 4,4′-azopyridine as an electron-deficient reagent for Mitsunobu esterification and thioesterification reactions .

Industrial Production Methods

Industrial production of this compound may involve the direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions, catalyzed by Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 . This method provides a straightforward and atom-efficient approach for thioester synthesis without the need for additives or external oxidants.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylsilane, catalytic palladium-on-carbon, and various oxidizing agents . The conditions for these reactions can vary, but they often involve room temperature and solvent-free environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield α-amino aldehydes with Boc, Cbz, or Fmoc protection .

Scientific Research Applications

Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester exerts its effects involves the interaction of its sulfur, chlorine, and iodine atoms with various molecular targets. These interactions can lead to the formation of thioesters and other sulfur-containing compounds, which play crucial roles in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester apart is its unique combination of sulfur, chlorine, and iodine atoms, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

20975-45-5

Molecular Formula

C10H9ClINO2S2

Molecular Weight

401.7 g/mol

IUPAC Name

ethyl (3-chloro-4-iodophenyl)carbamothioylsulfanylformate

InChI

InChI=1S/C10H9ClINO2S2/c1-2-15-10(14)17-9(16)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,13,16)

InChI Key

PWJDWIZMRNBYSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SC(=S)NC1=CC(=C(C=C1)I)Cl

Origin of Product

United States

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